Ethyl 2-[5-(morpholin-4-yl)-3-nitro-1,2,4-triazol-1-yl]acetate
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Overview
Description
ETHYL 2-[5-(MORPHOLIN-4-YL)-3-NITRO-1H-1,2,4-TRIAZOL-1-YL]ACETATE is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a morpholine ring, a nitro group, and a triazole ring, making it a molecule of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[5-(MORPHOLIN-4-YL)-3-NITRO-1H-1,2,4-TRIAZOL-1-YL]ACETATE typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.
Introduction of the Nitro Group: The nitro group is introduced via nitration reactions, often using nitric acid or a mixture of nitric and sulfuric acids.
Morpholine Ring Formation: The morpholine ring is formed through the reaction of diethanolamine with an appropriate halogenated compound, followed by cyclization.
Esterification: The final step involves the esterification of the triazole derivative with ethyl acetate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of ETHYL 2-[5-(MORPHOLIN-4-YL)-3-NITRO-1H-1,2,4-TRIAZOL-1-YL]ACETATE follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[5-(MORPHOLIN-4-YL)-3-NITRO-1H-1,2,4-TRIAZOL-1-YL]ACETATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Reduction: Amino derivative of the triazole compound.
Substitution: Various substituted triazole derivatives.
Hydrolysis: Carboxylic acid and ethanol.
Scientific Research Applications
ETHYL 2-[5-(MORPHOLIN-4-YL)-3-NITRO-1H-1,2,4-TRIAZOL-1-YL]ACETATE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ETHYL 2-[5-(MORPHOLIN-4-YL)-3-NITRO-1H-1,2,4-TRIAZOL-1-YL]ACETATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes, leading to inhibition or activation of these targets.
Pathways Involved: It may interfere with metabolic pathways, signal transduction pathways, or DNA synthesis, depending on its specific application and the biological system being studied.
Comparison with Similar Compounds
ETHYL 2-[5-(MORPHOLIN-4-YL)-3-NITRO-1H-1,2,4-TRIAZOL-1-YL]ACETATE can be compared with other triazole derivatives and morpholine-containing compounds:
Similar Compounds: Other triazole derivatives, such as 1,2,4-triazole-3-thione and 1,2,4-triazole-3-carboxylic acid, share similar structural features but differ in their functional groups and reactivity.
Uniqueness: The presence of both the morpholine ring and the nitro group in ETHYL 2-[5-(MORPHOLIN-4-YL)-3-NITRO-1H-1,2,4-TRIAZOL-1-YL]ACETATE makes it unique, providing distinct chemical and biological properties compared to other triazole derivatives.
This detailed article provides a comprehensive overview of ETHYL 2-[5-(MORPHOLIN-4-YL)-3-NITRO-1H-1,2,4-TRIAZOL-1-YL]ACETATE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H15N5O5 |
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Molecular Weight |
285.26 g/mol |
IUPAC Name |
ethyl 2-(5-morpholin-4-yl-3-nitro-1,2,4-triazol-1-yl)acetate |
InChI |
InChI=1S/C10H15N5O5/c1-2-20-8(16)7-14-10(11-9(12-14)15(17)18)13-3-5-19-6-4-13/h2-7H2,1H3 |
InChI Key |
LHYPZRCZDIWNDF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(=NC(=N1)[N+](=O)[O-])N2CCOCC2 |
Origin of Product |
United States |
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